Cy7
Overview
Description
Cy7, also known as Sulfo-Cyanine7, is a type of cyanine dye12. Cyanine is a compound consisting of two nitrogen atoms connected by an odd number of methyl units2. Cyanine compounds are characterized by their long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis2. Cy7 is a near-infrared (NIR) fluorophore that is invisible to the naked eye34. It is commonly used in applications such as immunolabeling, fluorescence microscopy, and flow cytometry4.
Synthesis Analysis
The synthesis of Cy7 has been reported from furfural derivatives5. A one-pot reaction strategy is developed to solve the unstable problem of the Stenhouse salts. Additionally, a stepwise condensation strategy is exploited to regioselectively synthesize asymmetrical Cy75.
Molecular Structure Analysis
Cy7 has a unique structure that consists of two nitrogen atoms connected by an odd number of methyl units2. The structure of Cy7 has been classified in many ways6. A single substitution on the polyene chain allows extensive modulation of its photophysical properties6.
Chemical Reactions Analysis
Cy7 can be transformed into a novel near-infrared photolabile protecting group (PPG) using computational approaches7. This transformation is achieved by irradiating the PPG at its main absorption band, which induces the release of the bioactive payload (PL), restoring its bioactivity7.
Physical And Chemical Properties Analysis
Cy7 is a fluorescent compound with an excitation peak at 756 nm and an emission peak at 779 nm9. It has the characteristics of long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis210.
Scientific Research Applications
Biomedical Imaging and Acupuncture Research : Cy7, used as Tf-Cy7, has been applied in optical in vivo imaging to investigate the effects of acupuncture, showing that acupuncture can influence the distribution of Tf-Cy7 in various organs (Zhang et al., 2009).
Bioimaging and Chemistry : Cy7 derivatives are crucial for bioimaging techniques, with their properties such as absorption maxima and quantum yields being adjustable through structural modification. This versatility makes them suitable for applications like fluorescent probes and sensors (Štacková et al., 2020).
Theranostic Features in Nanoprobes : Cy7, combined with other dyes like Cy5.5, is used in silica-PEG nanoparticles for theranostic applications, offering photoacoustic, near-infrared optical imaging, and photothermal properties (Biffi et al., 2016).
Enhanced Photothermal Therapy and Tumor Starvation : In a strategy combining Cy7 with glucose oxidase, Cy7's antioxidant capacity and photothermal therapy effect are significantly improved, offering a new approach in tumor inhibition and therapy (Zou et al., 2022).
Nitroreductase Imaging in Tumors : Cy7-based NIR fluorescent probes have been developed for nitroreductase imaging in hypoxic tumors, enabling tumor hypoxia diagnosis (Li et al., 2015).
Pharmacokinetics Studies : CY7 fluorescent dyes have been utilized in pharmacokinetic studies of curcumin, demonstrating significant potential in the pharmacokinetic detection of drugs (Bin, 2011).
Tumor Theranostics : Cy7 is widely recognized in cancer theranostics, being used for non-invasive therapy through NIRF imaging, photothermal therapy, and photodynamic therapy. Its application in multifunctional nanoparticles allows for multimodal imaging and combination therapy (Zhang et al., 2022).
Immunophenotyping : Cy7 has been adapted for use in laser scanning cytometry, allowing for six-color immunophenotyping by measuring tandem conjugates PE-Cy7 and APC-Cy7 (Gerstner et al., 2002).
Synthesis from Furfural Derivatives : A new synthetic method for Cy7 from furfural derivatives has been reported, offering advantages like high yield and good functional group tolerance, significant for its theranostic utilization (Hao et al., 2023).
Single-Molecule and Superresolution Imaging : Cy7, despite its low fluorescence quantum yield, is extensively used in single-molecule fluorescence applications due to its high extinction coefficients and excellent photon yields. Its fluorescence quantum yield and lifetime can be increased in heavy water (D2O) compared with water (H2O) (Klehs et al., 2014).
MRI Contrast Agents : Cy7 has been used to enhance cell penetration of Gd(3+)-based MRI contrast agents. Conjugation with hydrophobic fluorescent dyes like Cy7 significantly improves cell permeability of these agents (Yamane et al., 2011).
Safety And Hazards
Cy7 is considered hazardous by the OSHA Hazard Communication Standard11. It is toxic and contains a pharmaceutically active ingredient1112. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients1112. It is a moderate to severe irritant to the skin and eyes1112.
Future Directions
The development of Cy7-based applications is promising. For instance, Cy7 has been used to create both spontaneously blinking and no-wash, turn-on polymethine dyes with emissions across the visible and near-infrared spectrum13. These probes are compatible with self-labelling proteins and small-molecule targeting ligands, and can be combined with rhodamine-based dyes for multicolour and fluorescence lifetime multiplexing imaging13.
properties
IUPAC Name |
2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-Cy7-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.